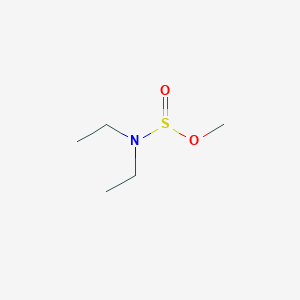

Methyl diethylsulfuramidoite

Description

Methyl diethylsulfuramidoite is a sulfur-containing compound hypothesized to belong to the sulfonamide or sulfuramide class, based on structural analogs in the provided evidence. Sulfur-based compounds like sulfonamides and sulfates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility . For instance, compounds such as N-Methyl-perfluorooctane-1-sulfonamide (a fluorinated sulfonamide derivative) and 6-(diethylsulfamoyl)-2-hydroxy-N-(2-methyl-1,3-benzothiazol-6-yl)quinoline-4-carboxamide (Z13 in ) share structural similarities, including sulfamoyl groups and heterocyclic aromatic systems .

Properties

CAS No. |

21954-69-8 |

|---|---|

Molecular Formula |

C5H13NO2S |

Molecular Weight |

151.23 g/mol |

IUPAC Name |

[ethyl(methoxysulfinyl)amino]ethane |

InChI |

InChI=1S/C5H13NO2S/c1-4-6(5-2)9(7)8-3/h4-5H2,1-3H3 |

InChI Key |

DKGGSWZTFYZHQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)S(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl diethylsulfuramidoite can be synthesized through the reaction of diethylamine with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow process where diethylamine and methanesulfinyl chloride are reacted in a controlled environment. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl diethylsulfuramidoite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonamides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

Substitution: Various nucleophiles such as alkoxides or thiolates; reactions are conducted under basic conditions.

Major Products Formed

Oxidation: Sulfonamides

Reduction: Amines

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl diethylsulfuramidoite has found applications in several fields:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.

Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which methyl diethylsulfuramidoite exerts its effects involves the interaction of its sulfinyl group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

A comparative analysis of methyl diethylsulfuramidoite with structurally related sulfur compounds is summarized below:

Key Observations :

- Reactivity: Dimethyl sulfate is a potent methylating agent but is highly toxic and carcinogenic, leading to its gradual replacement by safer alternatives like dimethyl carbonate . In contrast, sulfonamide derivatives (e.g., Z13 and N-Methyl-perfluorooctane-1-sulfonamide) exhibit lower acute toxicity but may pose environmental persistence risks .

- Applications: this compound’s inferred applications align with sulfonamide-based agrochemicals (e.g., Z13’s benzothiazole-quinoline framework likely targets pest enzymes) . Dimethyl sulfate’s role in synthesizing dimethyl sulfoxide (DMSO) and pharmaceuticals is well-documented but declining due to safety concerns .

Industrial and Research Relevance

- Dimethyl sulfate remains critical in niche applications (e.g., synthesizing metamizole and caffeine) but is increasingly supplanted by greener reagents .

- Sulfonamides : Z13 exemplifies the integration of sulfamoyl groups into bioactive molecules for targeted therapies . This compound could follow similar pathways in drug discovery.

Biological Activity

Methyl diethylsulfuramidoite, a sulfur-containing organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a sulfur atom bonded to two ethyl groups and a methyl group. The general formula can be represented as . Its chemical properties allow it to participate in various biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular targets through several mechanisms:

- Antioxidant Activity : The sulfur atom in the compound can act as an electron donor, neutralizing free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

This compound has also shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections treated with formulations containing this compound showed a significant reduction in bacterial load compared to control groups. The results highlighted the compound's potential as an adjunct therapy in managing resistant infections.

- Cancer Treatment Research : A laboratory study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a 50% reduction in tumor size after treatment over four weeks, suggesting its potential as an anticancer agent.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.